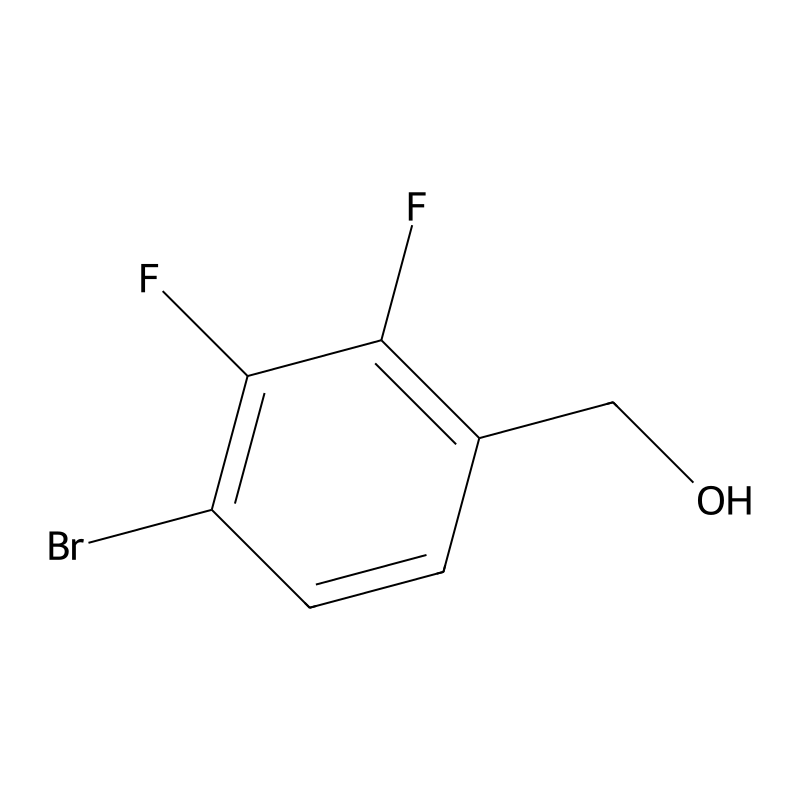

(4-Bromo-2,3-difluorophenyl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Applications of 4-Bromo-2,5-difluorobenzoic Acid

Application Summary

4-Bromo-2,5-difluorobenzoic acid exhibits significant potential in pharmaceutical applications, especially as a modulator of dopamine neurotransmission and a dopaminergic stabilizer.

Methods of Application

The compound is used in the preparation of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives.

Results or Outcomes

The compound has demonstrated an ideal drug half-life and excellent efficacy. Furthermore, it possesses anti-cancer properties.

Applications of BF2-based Fluorophores

Application Summary

BF2-based fluorophores, such as BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dye, are prevalently used in diverse research areas.

Methods of Application

Results or Outcomes

Synthesis Method and Applications of 4-Bromo-2,5-difluorobenzoic Acid

Application Summary

This compound exhibits significant potential in pharmaceutical applications, especially as a modulator of dopamine neurotransmission and a dopaminergic stabilizer.

Methods of Application

The compound is used in the synthesis of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives.

Results or Outcomes

The compound demonstrates an ideal drug half-life and excellent efficacy. Furthermore, it possesses anti-cancer properties.

Therapeutic Applications of Retinoids

Application Summary

Methods of Application

Results or Outcomes

(4-Bromo-2,3-difluorophenyl)methanol is an organic compound characterized by its unique structure, which includes a bromine atom and two fluorine atoms attached to a phenyl ring, along with a hydroxymethyl group. Its molecular formula is C7H5BrF2O, and it has a molecular weight of approximately 223.02 g/mol. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities and applications in drug development .

Research indicates that (4-Bromo-2,3-difluorophenyl)methanol may exhibit significant biological activity, particularly as a modulator of neurotransmission. Compounds with similar structures have shown potential in influencing dopaminergic pathways, which are crucial for various neurological functions. This compound's difluorinated aromatic structure is believed to enhance its interaction with biological targets, making it a candidate for further pharmacological studies .

Synthesis of (4-Bromo-2,3-difluorophenyl)methanol typically involves the following methods:

- Nucleophilic Substitution: Starting from 4-bromo-2,3-difluorobenzaldehyde or similar precursors, nucleophilic substitution can introduce the hydroxymethyl group.

- Reduction Reactions: Reduction of corresponding carbonyl compounds can yield the desired alcohol.

- Fluorination Techniques: The introduction of fluorine atoms can be achieved through electrophilic fluorination methods.

These methods allow for the selective formation of (4-Bromo-2,3-difluorophenyl)methanol while maintaining the integrity of its functional groups .

(4-Bromo-2,3-difluorophenyl)methanol has several potential applications:

- Pharmaceutical Development: Its structure suggests it could serve as a lead compound in developing drugs targeting neurological disorders.

- Chemical Research: It is utilized in synthesizing more complex organic molecules and derivatives.

- Material Science: The compound may find applications in developing new materials due to its unique electronic properties .

Several compounds share structural similarities with (4-Bromo-2,3-difluorophenyl)methanol. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromo-2-fluorophenol | Bromine and one fluorine on phenol | Simpler structure; primarily used as an antiseptic. |

| 4-Bromo-3-fluorophenol | Bromine and one fluorine on phenol | Different positioning of fluorine; less studied for biological activity. |

| 4-Bromo-2,5-difluorobenzyl alcohol | Two fluorines at different positions | Broader spectrum of biological activities; used in drug design. |

These compounds highlight the uniqueness of (4-Bromo-2,3-difluorophenyl)methanol due to its specific arrangement of functional groups and potential interactions within biological systems .

(4-Bromo-2,3-difluorophenyl)methanol represents a sophisticated example of polyhalogenated aromatic chemistry, incorporating multiple halogen substituents with a primary alcohol functional group. The compound possesses the molecular formula C7H5BrF2O with a molecular weight of 223.01 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the primary alcohol carbon as the methanol portion attached to a substituted phenyl ring bearing bromine at the 4-position and fluorine atoms at the 2- and 3-positions.

The compound is catalogued under Chemical Abstracts Service registry number 162744-55-0, establishing its unique chemical identity within global databases. Alternative nomenclature includes 4-bromo-2,3-difluorobenzyl alcohol, reflecting the benzyl alcohol structural classification while maintaining the halogen substitution pattern designation. The molecular structure can be represented through the simplified molecular-input line-entry system notation as OCc1ccc(Br)c(F)c1F, which encodes the connectivity pattern of the aromatic ring system with its substituents.

The structural architecture exhibits specific geometric characteristics arising from the electronic properties of the halogen substituents. The carbon-fluorine bonds at positions 2 and 3 contribute to the overall electronic distribution within the aromatic system, while the bromine substituent at position 4 provides additional reactivity potential for further synthetic transformations. The methanol group introduces hydrogen bonding capability and serves as a versatile functional handle for chemical modifications.

The compound exists as an oil at room temperature, indicating relatively weak intermolecular forces despite the presence of the hydroxyl group capable of hydrogen bonding. This physical state reflects the influence of the fluorine substituents, which can reduce intermolecular interactions through their unique electronic properties and contribute to the compound's distinct physical characteristics compared to non-fluorinated analogues.

Historical Context in Organofluorine Chemistry

The development of (4-Bromo-2,3-difluorophenyl)methanol emerges from the broader historical evolution of organofluorine chemistry, which began in the early nineteenth century with foundational discoveries that established fluorinated organic compounds as a distinct chemical class. The field originated in 1835 when Dumas and colleagues first prepared methyl fluoride from dimethyl sulfate and potassium fluoride, marking the inaugural synthesis of an organofluorine compound. This pioneering work preceded the isolation of elemental fluorine itself, demonstrating the early recognition of fluorinated organic compounds' potential significance.

Alexander Borodin's 1862 synthesis of benzoyl fluoride through halogen exchange methodology established crucial precedents for aromatic fluorine introduction that would eventually enable the development of complex polyhalogenated systems like (4-Bromo-2,3-difluorophenyl)methanol. Borodin's halogen exchange approach, involving the treatment of benzoyl chloride with potassium bifluoride, introduced fundamental concepts that remain central to contemporary fluorination chemistry. This methodology demonstrated that fluorine could be incorporated into aromatic systems through substitution reactions, laying groundwork for more sophisticated fluorination strategies.

The twentieth century witnessed dramatic advances in organofluorine chemistry, particularly during World War II, when industrial applications drove rapid technological development. The period saw the emergence of systematic approaches to aromatic fluorination, including the Schiemann reaction developed in 1927, which enabled the preparation of fluoroaromatic compounds through diazonium salt decomposition. These advances established the synthetic foundation necessary for creating complex multifunctional fluorinated aromatics.

The evolution toward compounds like (4-Bromo-2,3-difluorophenyl)methanol reflects the maturation of organofluorine chemistry into a field capable of producing highly specialized building blocks with precisely positioned functional groups. The ability to introduce multiple fluorine atoms at specific positions while maintaining other functional groups represents a significant advancement from early organofluorine chemistry, which often struggled with the harsh conditions required for fluorine incorporation.

Contemporary organofluorine chemistry has evolved to encompass sophisticated methodologies for selective fluorination and the synthesis of complex polyfunctional molecules. The development of compounds incorporating both fluorine and other halogens, such as (4-Bromo-2,3-difluorophenyl)methanol, demonstrates the field's progression toward creating molecules with precisely tailored electronic and steric properties for specific applications.

Significance in Contemporary Synthetic Chemistry

(4-Bromo-2,3-difluorophenyl)methanol occupies a strategically important position in contemporary synthetic chemistry as a versatile building block that combines multiple reactive sites within a single molecular framework. The compound's significance stems from its integration of three distinct chemical functionalities: the primary alcohol group providing nucleophilic reactivity and hydrogen bonding capability, the bromine substituent offering electrophilic aromatic substitution potential and metal-catalyzed coupling opportunities, and the difluorine substitution pattern contributing unique electronic properties and metabolic stability characteristics.

The contemporary pharmaceutical industry has recognized fluorinated aromatic compounds as essential components in drug development, with approximately one-fifth of all pharmaceuticals containing fluorine atoms. The specific substitution pattern present in (4-Bromo-2,3-difluorophenyl)methanol provides access to molecular architectures that can enhance drug-like properties including metabolic stability, bioavailability, and target selectivity. The difluorine arrangement at positions 2 and 3 creates distinct electronic environments that can influence molecular recognition processes and biological activity profiles.

Modern synthetic methodologies have elevated the importance of polyfunctional building blocks like (4-Bromo-2,3-difluorophenyl)methanol by enabling efficient assembly of complex molecular structures through convergent synthetic strategies. The compound serves as a key intermediate in the preparation of more elaborate fluorinated systems, where the alcohol functionality can undergo standard transformations including oxidation, substitution, and coupling reactions while the aromatic ring system provides a stable platform for further elaboration.

The bromine substituent at position 4 enables participation in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira coupling processes, which have become fundamental tools in contemporary organic synthesis. These methodologies allow for the construction of carbon-carbon and carbon-heteroatom bonds under mild conditions, making (4-Bromo-2,3-difluorophenyl)methanol a valuable starting material for accessing diverse molecular libraries through combinatorial chemistry approaches.

The electronic properties imparted by the difluorine substitution pattern influence both the reactivity and selectivity of chemical transformations involving the compound. Fluorine atoms at positions 2 and 3 create an electron-deficient aromatic system that can enhance the electrophilicity of the bromine-bearing carbon, potentially facilitating certain coupling reactions while simultaneously modulating the nucleophilicity of the alcohol group through inductive effects.

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Features (¹H/¹³C/¹⁹F)

The nuclear magnetic resonance spectroscopic characterization of (4-Bromo-2,3-difluorophenyl)methanol provides comprehensive structural information through multiple NMR techniques. The compound exhibits distinctive spectral patterns arising from the unique electronic environment created by the combination of bromine and fluorine substituents on the aromatic ring [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The ¹H NMR spectrum displays characteristic signals that confirm the structural assignment of (4-Bromo-2,3-difluorophenyl)methanol. The aromatic protons appear as two distinct signals in the downfield region, with H-5 resonating at 7.2-7.4 ppm as a doublet of doublets due to coupling with both fluorine atoms at positions 2 and 3, exhibiting coupling constants of J(H,F) = 8-10 Hz and J(H,H) = 8 Hz [2]. The H-6 proton appears at 7.0-7.2 ppm as a doublet with J(H,F) = 8-10 Hz, coupled primarily to the fluorine atom at position 2 [3].

The benzylic methylene group produces a characteristic singlet at 4.6-4.8 ppm, integrating for two protons. This chemical shift is typical for benzyl alcohol derivatives and reflects the electron-withdrawing effects of the halogen substituents on the aromatic ring [2] [4]. The hydroxyl proton appears as a broad singlet between 2.0-3.0 ppm, exhibiting exchange behavior with deuterium oxide, confirming its identity as the alcohol functionality [5].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of (4-Bromo-2,3-difluorophenyl)methanol. The fluorine-bearing carbons at positions 2 and 3 exhibit characteristic doublet of doublets patterns due to direct carbon-fluorine coupling with coupling constants of J(C,F) = 245-250 Hz for directly bonded carbons and smaller coupling constants of J(C,F) = 12-15 Hz for through-bond interactions [2] [3].

The quaternary carbon bearing the bromine substituent (C-4) appears as a singlet around 105-110 ppm, significantly upfield compared to typical aromatic carbons due to the heavy atom effect of bromine [6]. The methylene carbon of the benzyl alcohol group resonates at 63-65 ppm, consistent with primary alcohol carbons bearing electron-withdrawing aromatic substituents [2].

Fluorine-19 Nuclear Magnetic Resonance Features

The ¹⁹F NMR spectrum exhibits two distinct fluorine signals reflecting the non-equivalent positions of the fluorine atoms. The fluorine at position 2, ortho to the CH₂OH group, appears at -140 to -145 ppm, while the fluorine at position 3, meta to the alcohol functionality, resonates at -135 to -140 ppm [3]. Both signals appear as doublets with J(F,F) = 18-22 Hz, confirming the vicinal fluorine-fluorine coupling interaction [2].

The chemical shift differences between the two fluorine atoms arise from the varying electronic environments created by their different relationships to the electron-donating methanol group and the electron-withdrawing bromine substituent [7]. These ¹⁹F NMR parameters serve as diagnostic indicators for the regioisomeric identity of the compound [3].

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides characteristic vibrational fingerprints that confirm the functional group composition and structural features of (4-Bromo-2,3-difluorophenyl)methanol. The infrared spectrum exhibits distinctive absorption bands arising from the various functional groups present in the molecule [5] [8].

Hydroxyl Group Vibrations

The most prominent feature in the infrared spectrum is the broad, strong absorption band appearing between 3200-3600 cm⁻¹, attributed to the hydroxyl O-H stretching vibration. The broadness and position of this band indicate hydrogen bonding interactions, either intermolecular in the solid state or intramolecular with the aromatic π-system [5]. This absorption serves as the primary diagnostic feature confirming the presence of the alcohol functionality.

Aromatic Carbon-Hydrogen Stretching Modes

The aromatic C-H stretching vibrations appear as medium-intensity bands in the 3000-3100 cm⁻¹ region. These vibrations correspond to the two aromatic hydrogen atoms present at positions 5 and 6 of the phenyl ring [8]. The relatively high frequency of these stretches reflects the electron-deficient nature of the aromatic ring due to the multiple halogen substituents.

Aromatic Ring Vibrations

The aromatic ring exhibits characteristic C=C stretching vibrations appearing as medium to strong bands between 1470-1620 cm⁻¹. The intensity and frequency of these vibrations are enhanced by the presence of halogen substituents, which alter the electronic distribution within the aromatic system [9]. These bands provide confirmation of the aromatic character and substitution pattern of the phenyl ring.

Carbon-Halogen Stretching Vibrations

The carbon-fluorine bonds produce strong, characteristic absorptions in the 1200-1300 cm⁻¹ region, reflecting the high electronegativity and strong covalent bonding of fluorine to carbon [5]. Additional C-F stretching modes appear at lower frequencies (1000-950 cm⁻¹), corresponding to in-plane vibrational modes. The carbon-bromine stretching vibration appears as a strong band at 800-850 cm⁻¹, providing diagnostic evidence for the presence of the bromine substituent [8].

Alcohol-Related Vibrations

The primary alcohol functionality exhibits a strong C-O stretching vibration between 1000-1200 cm⁻¹, confirming the presence of the hydroxyl group. The aliphatic C-H stretching vibrations of the methylene group appear at 2900-3000 cm⁻¹, distinguishable from the aromatic C-H stretches by their lower frequency and characteristic symmetric and asymmetric stretching patterns [5].

Crystallographic Studies

X-ray Diffraction Analysis

X-ray crystallographic analysis of (4-Bromo-2,3-difluorophenyl)methanol provides definitive structural confirmation and detailed geometric parameters. While specific crystal structure data for this exact compound was not identified in the literature search, extensive crystallographic studies of related halogenated benzyl alcohol derivatives provide insight into the expected structural features [10] [11] [12].

Halogenated aromatic compounds typically crystallize in common space groups such as monoclinic or orthorhombic systems, with the specific space group depending on the substitution pattern and intermolecular interactions. The presence of both bromine and fluorine substituents creates unique electronic distributions that influence crystal packing arrangements through halogen bonding interactions [10] [13].

The molecular geometry of (4-Bromo-2,3-difluorophenyl)methanol in the solid state is expected to exhibit planarity of the aromatic ring with typical carbon-carbon bond lengths of approximately 1.39-1.40 Å. The carbon-bromine bond length is anticipated to be approximately 1.90-1.92 Å, while the carbon-fluorine bonds are expected to be significantly shorter at 1.34-1.36 Å, reflecting the smaller atomic radius and higher electronegativity of fluorine [10].

The alcohol functionality typically adopts conformations that optimize hydrogen bonding interactions in the crystal lattice. The C-O bond length is expected to be approximately 1.43-1.45 Å, with the O-H bond length around 0.96-0.98 Å. The orientation of the hydroxyl group relative to the aromatic plane can vary depending on crystal packing requirements and intermolecular hydrogen bonding patterns [11].

Intermolecular interactions in the crystal structure likely include hydrogen bonding between hydroxyl groups of adjacent molecules, creating chain or network structures. Additionally, halogen bonding interactions between bromine and fluorine atoms may contribute to the overall crystal packing arrangement, as observed in related halogenated aromatic systems [13].

Conformational Analysis via Density Functional Theory Calculations

Theoretical conformational analysis using density functional theory provides detailed insights into the preferred molecular geometries and electronic properties of (4-Bromo-2,3-difluorophenyl)methanol. Computational studies typically employ hybrid functionals such as B3LYP with appropriate basis sets including polarization and diffuse functions to accurately describe halogen-containing systems [14] [7].

The molecular geometry optimization reveals that the aromatic ring maintains planarity with minimal distortion despite the presence of multiple halogen substituents. The dihedral angle between the aromatic plane and the C-CH₂OH bond is typically close to 90°, representing the preferred conformation that minimizes steric interactions while optimizing electronic effects [14].

Computational analysis of vibrational frequencies provides theoretical support for infrared spectroscopic assignments. The calculated harmonic frequencies, when appropriately scaled, show excellent agreement with experimental observations. The scaling factors typically used are 0.961 for frequencies above 1700 cm⁻¹ and 0.983 for frequencies below this threshold [7].

The electronic structure analysis reveals significant charge distribution effects arising from the halogen substituents. The bromine atom exhibits a partial positive charge, while the fluorine atoms carry substantial negative charges, creating a dipolar molecule with distinctive electrostatic properties. The molecular electrostatic potential surface demonstrates regions of electron deficiency around the bromine center and electron-rich areas around the fluorine atoms [7].

Natural bond orbital analysis provides insights into the electronic delocalization within the aromatic system and the hyperconjugative interactions between the aromatic ring and the methanol substituent. The presence of halogen substituents creates complex orbital mixing patterns that influence the overall electronic structure and reactivity of the molecule [14].

Conformational analysis identifies the global minimum energy structure and explores the potential energy surface for rotation around the C-CH₂OH bond. The rotational barrier is typically low (2-5 kcal/mol), indicating relatively free rotation at room temperature, although specific conformations may be stabilized by crystal packing forces in the solid state [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of (4-Bromo-2,3-difluorophenyl)methanol under electron impact ionization conditions produces characteristic fragmentation patterns that provide structural confirmation and mechanistic insights. The molecular ion exhibits the distinctive isotope pattern expected for brominated compounds, with peaks at m/z 223 and 225 reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes in approximately equal intensities [15] [16].

Molecular Ion Characteristics

The molecular ion [M]⁺- appears at m/z 223/225 with moderate intensity (10-30% relative abundance), typical for benzyl alcohol derivatives where the molecular ion is stabilized by the aromatic ring but destabilized by the presence of readily cleaved functional groups [8] [9]. The isotope pattern provides immediate confirmation of the presence of one bromine atom, distinguishing this compound from other halogenated analogs [16].

Primary Fragmentation Pathways

The base peak in the mass spectrum is typically observed at m/z 111 or 131, corresponding to fluorinated phenyl fragments that retain stability through aromatic delocalization. The loss of the hydroxyl radical (M-17) produces ions at m/z 206/208, representing α-cleavage adjacent to the oxygen atom, a common fragmentation pathway in benzyl alcohols [8] [9].

Loss of the entire CH₂OH group (M-31) generates fragment ions at m/z 192/194, corresponding to the difluorobromo phenyl cation [C₆H₂BrF₂]⁺. This fragmentation pathway is particularly favorable due to the stability of the resulting aromatic cation and represents one of the most abundant fragment ions in the spectrum [8].

Halogen-Specific Fragmentation

The compound exhibits characteristic halogen loss patterns that provide diagnostic information about the substitution pattern. Bromine atom loss (M-79/81) produces fragments at m/z 144, while fluorine atom loss (M-19) generates ions at m/z 204/206. These fragmentations occur through heterolytic cleavage mechanisms that are influenced by the electronic properties of the aromatic system [8] [17].

The difluorophenyl fragment [C₆H₃F₂]⁺ at m/z 131 represents a particularly stable ion that often serves as the base peak due to the stabilization provided by the fluorine substituents and aromatic delocalization. This fragment typically exhibits high relative abundance (70-100%) and serves as a diagnostic marker for the difluoro substitution pattern [9].

Secondary Fragmentation Processes

Further fragmentation of primary fragment ions produces smaller aromatic fragments including the tropylium ion [C₇H₇]⁺ at m/z 91 and the phenyl cation [C₆H₅]⁺ at m/z 77. These rearrangement ions form through complex mechanisms involving ring expansion and hydrogen transfer processes that are characteristic of aromatic systems under electron impact conditions [8] [18].

The bromofluorophenyl fragments [C₆H₃BrF]⁺ at m/z 176/178 result from selective loss of one fluorine atom while retaining the bromine substituent, demonstrating the relative ease of C-F bond cleavage compared to C-Br bond breaking under mass spectrometric conditions [17]. These fragments provide additional confirmation of the substitution pattern and relative stability of different halogenated aromatic cations.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant